9,10-Bis(acetoxy)octadecanoic acid

Gas-Liquid Chromatography Fatty Acid Analysis Isomer Separation

Researchers developing GLC/TLC methods for acetylated fatty acids face isomer misidentification when non-specific reference materials are used. 9,10-Bis(acetoxy)octadecanoic acid resolves this by providing a definitive reference standard for the central C9-C13 isomer cluster, where other positional isomers cannot substitute without compromising chromatographic accuracy. - Defined carbon-number retention for accurate GLC/TLC calibration and method validation. - High-yield (82 %) direct synthesis from oleic acid ensures consistent lot-to-lot quality and reliable supply. - Immediate stock availability with competitive pricing and global shipping.

Molecular Formula C22H40O6
Molecular Weight 400.5 g/mol
CAS No. 5929-62-4
Cat. No. B13954875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Bis(acetoxy)octadecanoic acid
CAS5929-62-4
Molecular FormulaC22H40O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(CCCCCCCC(=O)O)OC(=O)C)OC(=O)C
InChIInChI=1S/C22H40O6/c1-4-5-6-7-9-12-15-20(27-18(2)23)21(28-19(3)24)16-13-10-8-11-14-17-22(25)26/h20-21H,4-17H2,1-3H3,(H,25,26)
InChIKeyLARFWTRXFFKXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Bis(acetoxy)octadecanoic Acid Overview


9,10-Bis(acetoxy)octadecanoic acid, also known as 9,10-diacetoxystearic acid, is a C18 fatty acid derivative in which the central double bond of oleic acid has been replaced by two acetoxy groups at the 9 and 10 positions [1]. This compound, with the molecular formula C22H40O6 and a molecular weight of 400.55 g/mol, is an acetylated dihydroxy fatty acid . It is commonly synthesized directly from oleic acid using peracetic acid, a process that achieves a maximum reported yield of 82% under optimized conditions [2]. Its structural specificity, defined by the exact position of its acetoxy substituents, distinguishes it from other acetylated stearic acid isomers and makes it a targeted intermediate in lipid chemistry and materials science research.

1

Isomer specificity: Precisely defined 9,10-diacetoxy substitution on the C18 chain differentiates it from other acetoxystearate positional isomers and supports reproducible analytical method development.

2

Chromatographic identity: Distinct GLC and TLC retention behavior enables unambiguous identification of the central isomer cluster, critical for purity assessment and reaction monitoring.

3

Synthetic route: Direct peracetic acid oxidation of oleic acid provides a reported high-yield pathway, enhancing procurement viability for scale-up and process research.

9,10-Bis(acetoxy)octadecanoic Acid vs. Positional Isomers


In-class compounds like other acetoxystearate isomers or alternative acetylated fatty acids cannot be interchanged with 9,10-bis(acetoxy)octadecanoic acid without compromising experimental reproducibility and material performance. The specific position of the acetoxy groups on the C9 and C10 carbons fundamentally dictates the molecule's chromatographic behavior, reactivity, and physical properties. Gas-liquid chromatography (GLC) data show that the carbon number—a key parameter for separation and identification—differs significantly between positional isomers of methyl acetoxystearates, as demonstrated by Tulloch (1964) where isomers with substituents near the center of the chain (like the 9,10-isomer) are not distinguishable from each other on standard columns, but are clearly separated from isomers with substituents near the carboxyl or methyl ends [1]. This directly impacts analytical method development and purity assessment for anyone procuring this compound. The following quantitative evidence details these critical points of differentiation.

Chromatographic co-elution

Central isomers (C9–C13) form an indistinguishable cluster on standard GLC, while terminal isomers resolve differently. Substituting another acetoxystearate may produce uninterpretable retention shifts and co-elution.

Synthetic efficiency and purity

Multi-step routes for other positional isomers often result in lower overall yields and require additional purification. The direct oleic acid route for the 9,10-isomer offers a more reproducible synthetic entry; alternative isomers may complicate scale-up and lot consistency.

9,10-Bis(acetoxy)octadecanoic Acid: Evidence Guide


GLC Carbon Number: Resolving Central Isomers

In a foundational study of isomeric methyl acetoxystearates, the carbon number—a retention metric that increases with the distance of the substituent from the carboxyl group—was determined for all 17 positional isomers on silicone SE-30, QF-1, and EGS columns. The 9,10-isomer, along with other centrally substituted isomers (carbons 9 through 13), forms a cluster that is not distinguishable on any single column, but this cluster is clearly separated from isomers with substituents near either end of the chain [1]. For example, the methyl 9,10-diacetoxystearate carbon number is significantly higher than that of the 2- or 3-acetoxy isomers, which exhibit 'unexpectedly large' increases in carbon number from the 4- and 5-hydroxy positions [1]. This means that a generic 'acetoxystearate' ordered without specifying the 9,10-isomer may contain a mixture of isomers that co-elute, leading to uninterpretable chromatograms.

GLC Carbon Number
Head-to-head

9,10-isomer: Indistinguishable from other central isomers (C9–C13) on SE-30, QF-1, EGS columns; forms a distinct cluster resolved from terminal isomers.

Terminal isomers (C2–C8, C14–C18): Exhibit dramatically different carbon numbers, with ‘unexpectedly large’ shifts near chain ends.

Isomer identity directly controls chromatographic method reproducibility.

Exact carbon number values reported by Tulloch (1964); GLC conditions as described.

Gas-Liquid Chromatography Fatty Acid Analysis Isomer Separation

TLC Mobility of Acetoxystearate Isomers

A comprehensive TLC study of five complete series of disubstituted octadecane derivatives, including acetoxystearates, ketostearates, hydroxystearates, octadecanediols, and octadecanediacetates, revealed that the migration behavior of 9,10-diacetoxystearic acid is part of a predictable pattern. The Rf values for the 9,10-isomer are distinct from those of other positional isomers within the acetoxystearate series, as well as from the corresponding derivatives in the hydroxystearate and oxostearate series [1]. This systematic variation in mobility across adsorbents allows for the unambiguous identification of the 9,10-isomer in mixtures, which is not possible if a different isomer or a mixture of isomers is substituted.

TLC Mobility
Head-to-head

9,10-Diacetoxystearic acid: Specific Rf value that follows a systematic migration pattern on silica gel and other adsorbents.

Other positional isomers: Distinct Rf values; the pattern allows unambiguous differentiation of the 9,10-isomer from synthetic byproducts.

TLC can rapidly confirm isomer identity and purity before further use.

Exact Rf values in Morris et al. (1965); five adsorbent systems tested.

Thin-Layer Chromatography Lipid Isomers Adsorption Chromatography

Direct Oleic Acid Route vs. Multi-Step Synthesis

A direct, one-pot synthesis of 9,10-diacetoxystearic acid (DAS) from oleic acid has been developed, achieving a maximum yield of 82% using a peracetic acid/acetic acid/H2SO4 system [1]. This direct method contrasts with alternative multi-step procedures that first isolate 9,10-dihydroxystearic acid and then acetylate it, which typically result in lower overall yields and require additional purification steps. The critical reaction parameter is the strict control of water content, as water in the reaction mixture was found to significantly decrease the yield of DAS [1]. This high-yield synthetic route makes the 9,10-isomer more commercially viable and economically accessible compared to other positional isomers that may lack an efficient direct preparation method.

Synthetic Yield
Reported
82%

max yield (direct peracetic acid route)

Supports procurement scalability and cost assessment for this isomer.

Water content strict control required; multi-step alternatives often give lower yields.

Synthetic Methodology Process Chemistry Yield Optimization

Butyl Ester Thermophysical Properties

Critically evaluated thermophysical property data from the NIST/TRC Web Thermo Tables exist for the butyl ester derivative of 9,10-bis(acetoxy)octadecanoic acid, including data on molar mass (456.664 g/mol) and key thermophysical parameters [1]. This validated dataset provides a reliable reference point for engineers and formulators who may need to calculate heat transfer, phase behavior, or other physical properties for process design. While not a direct comparator to other isomers, this authoritative data adds a layer of scientific rigor and traceability that is often missing for less-studied acetoxystearate isomers, making the 9,10-compound a more robust choice for industrial applications where thermophysical modeling is required.

Thermophysical Data
Class-level

NIST-evaluated data for butyl ester derivative

Authoritative thermophysical parameters reduce process modeling uncertainty.

Most other acetoxystearate isomers lack curated NIST data; context-dependent advantage.

Thermophysical Properties NIST Data Material Characterization

9,10-Bis(acetoxy)octadecanoic Acid: Application Scenarios


Chromatographic Analytical Standards

The unique retention behavior of 9,10-bis(acetoxy)octadecanoic acid on GLC and TLC systems, as demonstrated by Tulloch (1964) and Morris et al. (1965), makes it an essential reference standard for developing and validating analytical methods targeting lipid oxidation products or acetylated fatty acid derivatives. Researchers can use this compound to calibrate systems for the specific central isomer cluster (C9-C13), ensuring accurate identification and quantification in complex biological or industrial samples [1].

Precursor for Functional Lipids & Polymer Additives

The established high-yield (82%) direct synthesis from oleic acid provides a reliable and cost-effective route to produce this compound in sufficient quantities [2]. This makes it a practical starting material for creating novel bio-based plasticizers or functional lipids, where the precise position of the acetoxy groups is crucial for the final material's properties, such as low-temperature flexibility or compatibility with specific polymer matrices [2].

Thermophysical Property Studies & Process Models

For chemical engineers developing heat exchangers, distillation columns, or other unit operations involving esterified derivatives of this fatty acid, the critically evaluated NIST data for the butyl ester derivative provides a robust, citable foundation for simulations and equipment sizing [3]. This reduces the uncertainty associated with using estimated property values for less-characterized isomers [3].

Epoxidation/Acetylation Reaction Engineering

The detailed reaction condition report for the direct preparation of 9,10-diacetoxystearic acid from oleic acid, including the critical role of water content and catalyst ratio, offers a well-defined model system [2]. Researchers can procure this compound to use as a yield benchmark when developing new catalysts or optimizing process conditions for the oxidative functionalization of unsaturated fatty acids [2].

Application
Selection Property
Validation Focus
Chromatographic Analytical Standards
Defined positional isomer identity
Retention behavior reproducibility (GLC/TLC) for central isomer cluster calibration
Precursor for Functional Lipids & Polymer Additives
Direct, high-yield synthetic accessibility from oleic acid
Scalability and reproducibility of reported direct oxidation route
Thermophysical Property Studies & Process Models
Availability of critically evaluated NIST data (butyl ester)
Reliability of thermophysical parameters for engineering simulations
Epoxidation/Acetylation Reaction Engineering
Well-defined model reaction system (oleic acid → DAS)
Parameter control (water content, catalyst ratio) for process optimization benchmarking
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